molecular formula C5H10N2O B12951444 Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one

Katalognummer: B12951444
Molekulargewicht: 114.15 g/mol
InChI-Schlüssel: FCZGCQDOFWAOCM-IUYQGCFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a methyl group on a pyrrolidinone ring, makes it an interesting subject for research and application in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Wissenschaftliche Forschungsanwendungen

Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism by which Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-one: Unique due to its specific stereochemistry and functional groups.

    Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    Rel-(3R,4S)-3-amino-4-methylpyrrolidin-2-thione: Contains a sulfur atom in place of the oxygen in the carbonyl group.

Uniqueness

This compound stands out due to its specific stereochemistry and the presence of both an amino group and a carbonyl group. This combination of features makes it particularly versatile and valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C5H10N2O

Molekulargewicht

114.15 g/mol

IUPAC-Name

(3R,4S)-3-amino-4-methylpyrrolidin-2-one

InChI

InChI=1S/C5H10N2O/c1-3-2-7-5(8)4(3)6/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m0/s1

InChI-Schlüssel

FCZGCQDOFWAOCM-IUYQGCFVSA-N

Isomerische SMILES

C[C@H]1CNC(=O)[C@@H]1N

Kanonische SMILES

CC1CNC(=O)C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.